molecular formula C18H13F5N2O3 B2726439 1-(3,4-difluorobenzoyl)-N-[2-(trifluoromethoxy)phenyl]azetidine-3-carboxamide CAS No. 1334371-15-1

1-(3,4-difluorobenzoyl)-N-[2-(trifluoromethoxy)phenyl]azetidine-3-carboxamide

Cat. No. B2726439
CAS RN: 1334371-15-1
M. Wt: 400.305
InChI Key: IFOZGASHBMKXHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-(3,4-difluorobenzoyl)-N-[2-(trifluoromethoxy)phenyl]azetidine-3-carboxamide” is a complex organic molecule. It contains several functional groups, including a carboxamide, a benzoyl group, and a trifluoromethoxy group .


Synthesis Analysis

While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized from 3,4-difluorobenzoyl chloride and a suitable azetidine derivative. The trifluoromethoxy group could potentially be introduced using a compound like 1-bromo-4-(trifluoromethoxy)benzene .

Scientific Research Applications

Synthesis and Crystal Structure

  • The synthesis of similar compounds, like diflunisal carboxamides, involves amidation of carboxlic acid and esterification of phenolic hydroxy group. These processes are confirmed by single-crystal X-ray diffraction, showcasing the importance of structural analysis in drug design (Zhong et al., 2010).

Biological Evaluation as Antimicrobial Agents

  • Novel compounds derived from similar structures have been evaluated for their antimicrobial activities. These include triazoles and oxadiazoles, indicating the potential of such compounds in developing new antimicrobial drugs (Jadhav et al., 2017).

Insecticidal Activity

  • Compounds like flubendiamide, with a unique structure incorporating trifluoromethyl groups, demonstrate strong insecticidal activity, especially against lepidopterous pests. This highlights the application of such compounds in agriculture and pest control (Tohnishi et al., 2005).

Herbicidal Activity

  • The synthesis of novel pyrazole-4-carboxamide derivatives shows promise in herbicidal activity and crop safety, indicating the potential agricultural applications of these compounds (Ohno et al., 2004).

properties

IUPAC Name

1-(3,4-difluorobenzoyl)-N-[2-(trifluoromethoxy)phenyl]azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F5N2O3/c19-12-6-5-10(7-13(12)20)17(27)25-8-11(9-25)16(26)24-14-3-1-2-4-15(14)28-18(21,22)23/h1-7,11H,8-9H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFOZGASHBMKXHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC(=C(C=C2)F)F)C(=O)NC3=CC=CC=C3OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F5N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-difluorobenzoyl)-N-[2-(trifluoromethoxy)phenyl]azetidine-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.